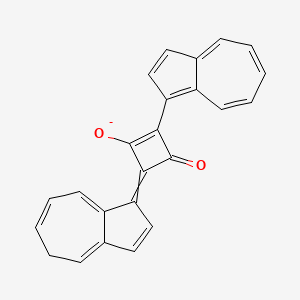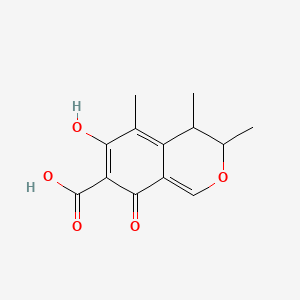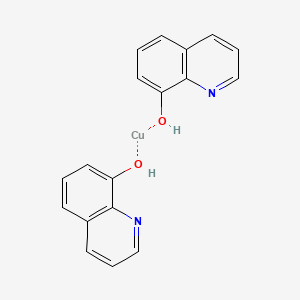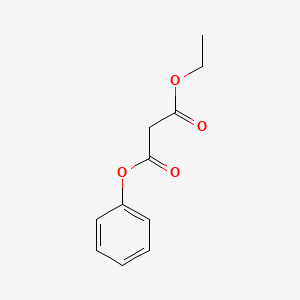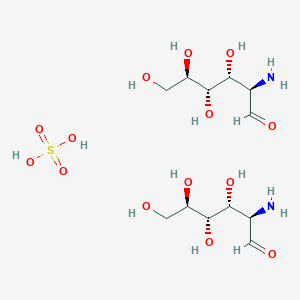
AMMONIUM CHROMIUM(III) SULFATE 12-WATER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium chromium(III) sulfate 12-water, also known as ammonium chromium(III) sulfate dodecahydrate, is a chemical compound with the formula ( \text{NH}_4\text{Cr(SO}_4)_2 \cdot 12\text{H}_2\text{O} ). It is a double salt of chromium sulfate and ammonium sulfate and appears as blue-violet crystals. This compound is primarily used in the dyeing and tanning industries due to its ability to form stable complexes with organic molecules .
Preparation Methods
Ammonium chromium(III) sulfate 12-water can be synthesized through the reaction of chromic sulfate and ammonium sulfate in an aqueous solution. The solution is then allowed to crystallize, forming the characteristic blue-violet crystals. The reaction conditions typically involve dissolving the reactants in water and allowing the solution to evaporate slowly at room temperature .
Industrial production methods involve similar processes but on a larger scale. The reactants are mixed in large reactors, and the solution is subjected to controlled evaporation to obtain the crystalline product. The purity of the product can be enhanced through recrystallization techniques .
Chemical Reactions Analysis
Ammonium chromium(III) sulfate 12-water undergoes various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents such as sulfur dioxide or sodium bisulfite.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sulfur dioxide, and sodium bisulfite. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism by which ammonium chromium(III) sulfate 12-water exerts its effects involves the formation of stable complexes with organic molecules. In biological systems, chromium(III) ions can interact with proteins and nucleic acids, influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Ammonium chromium(III) sulfate 12-water can be compared with other similar compounds such as potassium chromium(III) sulfate dodecahydrate (( \text{KCr(SO}_4)_2 \cdot 12\text{H}_2\text{O} )) and sodium chromium(III) sulfate dodecahydrate (( \text{NaCr(SO}_4)_2 \cdot 12\text{H}_2\text{O} )). These compounds share similar chemical properties and applications but differ in their cationic components (ammonium, potassium, or sodium). The choice of compound depends on the specific requirements of the application, such as solubility, reactivity, and availability .
Properties
CAS No. |
13548-43-1 |
|---|---|
Molecular Formula |
CrH6NO8S2+2 |
Molecular Weight |
264.18 g/mol |
IUPAC Name |
azanium;chromium(3+);hydrogen sulfate |
InChI |
InChI=1S/Cr.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-1 |
InChI Key |
RAGLTCMTCZHYEJ-UHFFFAOYSA-M |
Canonical SMILES |
[NH4+].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


